molecular formula C8H8O2S B2956221 2,3-Dihydro-1,4-benzoxathiin-6-ol CAS No. 402911-50-6

2,3-Dihydro-1,4-benzoxathiin-6-ol

Cat. No. B2956221
Key on ui cas rn: 402911-50-6
M. Wt: 168.21
InChI Key: YRXYKDKZEOEBCH-UHFFFAOYSA-N
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Patent
US06610747B2

Procedure details

1,2-Dibromoethane (2.3 mL, 26.7 mmol) and K2CO3 (8.21 g, 59.4 mmol) were slurried in acetone (250 mL) and a solution of 2-sulfanyl-1,4-benzenediol (prepared according to J. Org. Chem. 1990, 55, 2736) (4.22 g, 29.7 mmol) in acetone (50 mL) was added over 4 h to the stirred mixture. Once the addition was complete stirring was continued for a further 10 h before the solvent was removed in vacuo. The residue was partitioned between water (50 mL) and EtOAc (50 mL), the aqueous layer was extracted with EtOAc (50 mL) and the combined organic layers were dried (MgSO4) and evaporated. Purification of the residue by column chromatography [SiO2; 9:1 (pentane/EtOAc)] gave the title compound (2.48 g, 55%) as a pale orange oil; δH (CDCl3, 400 MHz) 3.08 (2H, m), 4.31 (2H, m), 4.44 (1H, s), 6.42 (1H, d), 6.49 (1H, s), 6.66 (1H, d); MS m/z (ES−) 167 (M−H+).
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
8.21 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3]Br.C([O-])([O-])=O.[K+].[K+].[SH:11][C:12]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:13]=1[OH:19]>CC(C)=O>[O:19]1[C:13]2[CH:14]=[CH:15][C:16]([OH:18])=[CH:17][C:12]=2[S:11][CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
8.21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
4.22 g
Type
reactant
Smiles
SC1=C(C=CC(=C1)O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was complete stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (50 mL) and EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography [SiO2; 9:1 (pentane/EtOAc)]

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
O1CCSC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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